N2-(3-morpholinopropyl)-5-nitro-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4,6-triamine
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Overview
Description
N2-(3-morpholinopropyl)-5-nitro-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4,6-triamine is a complex organic compound that features a pyrimidine core substituted with a morpholine ring, a nitro group, and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-morpholinopropyl)-5-nitro-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4,6-triamine typically involves multi-step organic reactions
Preparation of Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Substitution Reactions: The morpholine and tetrahydrofuran moieties are introduced via nucleophilic substitution reactions. The reaction conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) and elevated temperatures to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N2-(3-morpholinopropyl)-5-nitro-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The morpholine and tetrahydrofuran moieties can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)
Reduction: Hydrogen gas (H~2~) with palladium on carbon (Pd/C), sodium borohydride (NaBH~4~)
Substitution: Sodium hydride (NaH), dimethylformamide (DMF)
Major Products
Oxidation: Formation of nitroso derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of various substituted pyrimidine derivatives
Scientific Research Applications
N2-(3-morpholinopropyl)-5-nitro-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4,6-triamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interfere with DNA synthesis and repair mechanisms.
Biological Research: It is used as a tool compound to study the effects of nitro-substituted pyrimidines on cellular processes.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of N2-(3-morpholinopropyl)-5-nitro-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4,6-triamine involves its interaction with cellular DNA. The nitro group can form reactive intermediates that cause DNA strand breaks, leading to cell cycle arrest and apoptosis. The morpholine and tetrahydrofuran moieties enhance the compound’s ability to penetrate cell membranes and reach its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- **N2-(3-morpholinopropyl)-5-nitro-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4,6-triamine
- **this compound
Uniqueness
This compound is unique due to its combination of a nitro group, morpholine ring, and tetrahydrofuran moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-N-(3-morpholin-4-ylpropyl)-5-nitro-4-N-(oxolan-2-ylmethyl)pyrimidine-2,4,6-triamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N7O4/c17-14-13(23(24)25)15(19-11-12-3-1-8-27-12)21-16(20-14)18-4-2-5-22-6-9-26-10-7-22/h12H,1-11H2,(H4,17,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHPLMOPTUXWIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC(=NC(=C2[N+](=O)[O-])N)NCCCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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